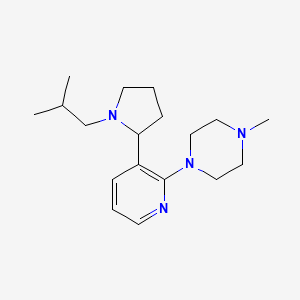

1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Description

1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a piperazine derivative featuring a pyridinyl-pyrrolidinyl substituent at position 1 and a methyl group at position 4 of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions, pharmacokinetic properties, and metabolic stability .

Properties

Molecular Formula |

C18H30N4 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-methyl-4-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]piperazine |

InChI |

InChI=1S/C18H30N4/c1-15(2)14-22-9-5-7-17(22)16-6-4-8-19-18(16)21-12-10-20(3)11-13-21/h4,6,8,15,17H,5,7,9-14H2,1-3H3 |

InChI Key |

VQFVALZGIJGCHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCC1C2=C(N=CC=C2)N3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling with the piperazine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1 Benzhydryl and Dichlorophenyl Analogues Compounds such as 1-benzhydryl-4-methylpiperazine (Cycl I) and its dichlorophenyl-substituted analogues (Cycl-2, III) share the 4-methylpiperazine core but differ in their aromatic substituents. In contrast, the target compound’s isobutylpyrrolidinyl-pyridinyl group may confer improved blood-brain barrier penetration due to its mixed lipophilic/polar character .

2.1.2 Trifluoromethylpyridinyl Derivatives

The compound 1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine () includes a trifluoromethylpyridinyl group, which enhances electron-deficient character and metabolic stability. The target compound lacks this group but compensates with the pyrrolidinyl moiety, which may improve conformational stability in vivo .

The target compound’s isobutylpyrrolidinyl group, while less polar, may reduce susceptibility to oxidative metabolism compared to the hydroxymethyl substituent .

2.1.4 Sulfonyl-Substituted Derivatives 1-[3-(4-Chlorophenylsulfonyl)-4-methyl-6-phenylpyridin-2-yl]-4-methylpiperazine () incorporates a sulfonyl group, enhancing electron-withdrawing effects and acidity.

Data Tables

Table 1: Structural Comparison of Piperazine Derivatives

Table 2: Physicochemical Properties

| Property | Target Compound | JNJ17203212 | Mirtazapine Intermediate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~360 (est.) | 454.4 | 283.37 |

| logP (Predicted) | ~2.5 | 3.8 | 1.9 |

| Hydrogen Bond Donors | 1 | 2 | 2 |

| Rotatable Bonds | 5 | 6 | 4 |

Biological Activity

1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound notable for its potential pharmacological applications. This compound features a piperazine core, which is often associated with various biological activities due to its ability to interact with multiple receptors in the body. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 302.5 g/mol. The structure includes:

- Piperazine ring : A common motif in pharmacologically active compounds.

- Pyridine moiety : Contributes to the compound's lipophilicity and receptor binding properties.

- Isobutyl group : Enhances lipophilicity, potentially affecting pharmacokinetics.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₃₀N₄ |

| Molecular Weight | 302.5 g/mol |

| Key Functional Groups | Piperazine, Pyridine, Isobutyl |

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anxiolytic Effects : Compounds with similar structures have been noted for their anxiolytic properties, suggesting potential use in treating anxiety disorders.

- Neurotransmitter Modulation : The piperazine and pyridine rings may interact with neurotransmitter receptors, influencing serotonin and dopamine pathways.

Study on Neurotransmitter Interaction

A study published in Journal of Medicinal Chemistry explored the binding affinity of various piperazine derivatives at serotonin receptors. The findings indicated that modifications to the piperazine structure could enhance receptor selectivity and potency.

Anti-inflammatory Properties

Another research article investigated the anti-inflammatory effects of pyridine derivatives, noting that certain substitutions could lead to significant reductions in pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit similar properties.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.